Cas no 92691-00-4 (1-Benzothieno[6,7-b][1]benzothiophene)
![1-Benzothieno[6,7-b][1]benzothiophene structure](https://ja.kuujia.com/scimg/cas/92691-00-4x500.png)
1-Benzothieno[6,7-b][1]benzothiophene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-11993027-1.0g |
3,10-dithiatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2(6),4,7,11(16),12,14-heptaene |
92691-00-4 | 95% | 1.0g |
$0.0 | 2022-12-03 |
1-Benzothieno[6,7-b][1]benzothiophene 関連文献
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
1-Benzothieno[6,7-b][1]benzothiopheneに関する追加情報
1-Benzothieno[6,7-b][1]benzothiophene: A Comprehensive Overview
1-Benzothieno[6,7-b][1]benzothiophene (CAS No. 92691-00-4) is a highly specialized organic compound that has garnered significant attention in the fields of materials science and electronic device development. This compound belongs to the class of benzothiophene derivatives, which are known for their unique electronic properties and structural versatility. The benzothieno[6,7-b][1]benzothiophene framework consists of two fused benzothiophene rings, creating a rigid and planar structure that is highly conducive to applications in organic electronics.
Recent advancements in the synthesis and characterization of 1-Benzothieno[6,7-b][1]benzothiophene have revealed its exceptional potential in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have demonstrated that the compound's extended conjugation system enables efficient charge transport and high photoluminescence quantum yields, making it an ideal candidate for next-generation optoelectronic devices. Moreover, its thermal stability and mechanical robustness further enhance its suitability for practical applications.
The synthesis of 1-Benzothieno[6,7-b][1]benzothiophene typically involves a two-step process: the formation of a benzothiophene precursor followed by a coupling reaction to achieve the final dimer structure. This approach ensures high purity and structural integrity, which are critical for maintaining the compound's electronic properties. Recent studies have also explored alternative synthetic pathways, such as microwave-assisted synthesis and catalytic coupling methods, to improve yield and reduce production costs.
In terms of applications, 1-Benzothieno[6,7-b][1]benzothiophene has shown remarkable performance in flexible electronics due to its excellent compatibility with polymer matrices. Its ability to form self-assembled monolayers (SAMs) has also been leveraged in the development of advanced sensors and biosensors. Furthermore, the compound's unique optical properties make it a promising candidate for use in bioimaging and drug delivery systems, where precise control over light emission is crucial.
From a structural perspective, the benzothieno[6,7-b][1]benzothiophene framework exhibits a high degree of symmetry, which contributes to its stability and predictable electronic behavior. Computational studies have revealed that the compound's energy levels are well-suited for use in both n-type and p-type semiconductors, further broadening its application scope. Its ability to form van der Waals heterojunctions with other organic semiconductors has also been explored, paving the way for novel device architectures.
One of the most exciting developments involving 1-Benzothieno[6,7-b][1]benzothiophene is its integration into perovskite solar cells. By incorporating this compound as an electron transport layer (ETL), researchers have achieved significant improvements in device efficiency and stability. The compound's ability to effectively separate charges at the interface has been attributed to its optimized energy alignment with the perovskite layer.
Looking ahead, ongoing research into 1-Benzothieno[6,7-b][1]benzothiophene is focused on further enhancing its electronic properties through functionalization and doping strategies. The incorporation of heteroatoms or functional groups into the molecule's structure is expected to fine-tune its optical and electronic characteristics, enabling even more sophisticated applications in organic electronics.
In conclusion, 1-Benzothieno[6,7-b][1]benzothiophene (CAS No. 92691-00-4) represents a cutting-edge material with immense potential in various fields of modern technology. Its unique combination of structural rigidity, excellent electronic properties, and versatile functionality positions it as a key player in the development of next-generation optoelectronic devices. As research continues to uncover new possibilities for this compound, its impact on materials science and technology is set to grow even further.
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